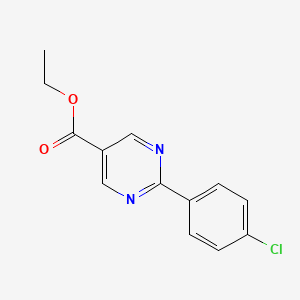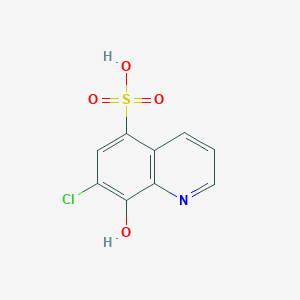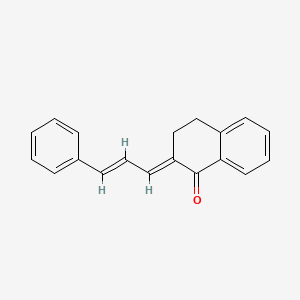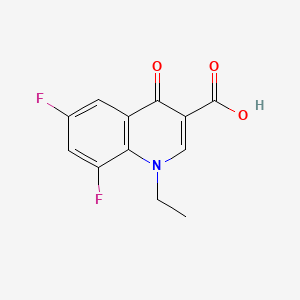
2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position of the tetrahydroisoquinoline ring and an ethanol group at the 2nd position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of the ethanol group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position. The subsequent step involves the reaction of the brominated intermediate with an appropriate ethanol derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)acetaldehyde or 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)acetic acid.
Reduction: Formation of 2-(1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol.
Substitution: Formation of 2-(5-Amino-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol or 2-(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol.
科学研究应用
2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases, thereby exerting a protective effect on neuronal cells.
相似化合物的比较
Similar Compounds
- 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
- 2-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
- 2-(5-Iodo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
Uniqueness
2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles and therapeutic applications.
属性
CAS 编号 |
885268-57-5 |
|---|---|
分子式 |
C11H14BrNO |
分子量 |
256.14 g/mol |
IUPAC 名称 |
2-(5-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-8-6-13-7-9(4-5-14)11(8)10/h1-3,9,13-14H,4-7H2 |
InChI 键 |
HMQHPXCWBYYQCA-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(CN1)C=CC=C2Br)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)



![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)






![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)

